molecular formula C12H13N3 B12077427 5-(4-Ethylphenyl)pyrimidin-2-amine

5-(4-Ethylphenyl)pyrimidin-2-amine

Cat. No.: B12077427
M. Wt: 199.25 g/mol
InChI Key: FVOZUTHELGYSQA-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)pyrimidin-2-amine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)pyrimidin-2-amine typically involves the reaction of 4-ethylbenzaldehyde with guanidine in the presence of a base to form the pyrimidine ring. The reaction conditions often include heating the mixture to facilitate the cyclization process. Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

5-(4-Ethylphenyl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Ethylphenyl)pyrimidin-2-amine include other pyrimidine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl group can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

5-(4-ethylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H13N3/c1-2-9-3-5-10(6-4-9)11-7-14-12(13)15-8-11/h3-8H,2H2,1H3,(H2,13,14,15)

InChI Key

FVOZUTHELGYSQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(N=C2)N

Origin of Product

United States

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